Methyl 3,4-diaminobutanoate dihydrochloride CAS number and structure
Methyl 3,4-diaminobutanoate dihydrochloride CAS number and structure
This technical guide details the chemical identity, synthesis, and applications of Methyl 3,4-diaminobutanoate dihydrochloride , a specialized amino acid derivative used in medicinal chemistry and peptide synthesis.
Executive Summary
Methyl 3,4-diaminobutanoate dihydrochloride is the methyl ester, dihydrochloride salt form of 3,4-diaminobutanoic acid (3,4-DABA). Structurally, it is a
This unique topology makes it a critical intermediate for synthesizing:
-
GABA Analogs: Bioisosteres of
-aminobutyric acid (GABA) for neurological drug discovery. -
Peptidomimetics:
-peptide backbones that resist enzymatic degradation. -
Heterocycles: Precursors for dihydropyrimidines and imidazolidinones via annulation reactions.
Chemical Specifications & Structure
Identity Data
| Parameter | Specification |
| CAS Number | 1554121-30-0 |
| IUPAC Name | Methyl 3,4-diaminobutanoate dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 205.08 g/mol |
| Parent Acid | 3,4-Diaminobutanoic acid (CAS: 131530-16-0) |
| SMILES | COC(=O)CC(N)CN.[H]Cl.[H]Cl |
| Solubility | Soluble in water, methanol, DMSO; insoluble in non-polar solvents.[1][2] |
Structural Analysis
The compound consists of a 4-carbon chain. The carboxyl group at C1 is esterified with methanol. Amino groups are located at C3 (
-
Vicinal Diamine Core: The C3-C4 diamine allows for chelation with metal ions and rapid condensation with carbonyls to form 5- or 6-membered heterocycles.
-
Ester Functionality: The methyl ester protects the carboxylic acid, allowing selective derivatization of the amine groups without self-polymerization.
-
Salt Form: The dihydrochloride (2HCl) form ensures stability against oxidation and hydrolysis, rendering the diamine non-volatile and easy to handle as a solid.
Structural Hierarchy Diagram
The following diagram illustrates the functional connectivity and reactivity nodes of the molecule.
Figure 1: Functional decomposition of Methyl 3,4-diaminobutanoate, highlighting reactive sites.
Synthesis Protocol
The most reliable synthesis involves the direct esterification of the parent amino acid, 3,4-diaminobutanoic acid, using thionyl chloride in methanol. This method generates the hydrochloride salt in situ, preventing side reactions.
Reaction Scheme
Step-by-Step Methodology
Based on protocols for similar diamino acid esters [1][2].
-
Preparation:
-
Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) or nitrogen inlet.
-
Cool anhydrous methanol (20 mL per 0.5 g substrate) to 0°C in an ice bath.
-
-
Activation:
-
Dropwise add Thionyl Chloride (SOCl₂) (1.5 - 2.0 equivalents) to the cold methanol.
-
Caution: This reaction is exothermic and releases HCl gas. Maintain temperature < 5°C. Stir for 15 minutes to form the active reagent (HCl/MeOH + Methyl Sulfite species).
-
-
Addition:
-
Add 3,4-Diaminobutanoic acid dihydrochloride (1.0 equivalent) to the solution. The solid may not dissolve immediately.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).
-
Stir for 12–18 hours. The solution should become clear as the ester forms.
-
Monitoring: Check completion by TLC (System: n-BuOH/AcOH/H2O 3:1:1) or LC-MS.
-
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove methanol and excess SOCl₂.
-
Co-evaporate with diethyl ether or toluene (2x) to remove traces of acid.
-
Result: The product is obtained as a white to off-white hygroscopic solid.
-
Synthesis Workflow Diagram
Figure 2: Process flow for the esterification of 3,4-DABA.
Applications in Drug Development[1][5][6]
Heterocyclic Scaffolds (GABA Bioisosteres)
Methyl 3,4-diaminobutanoate is a versatile "1,2-diamine donor." It reacts with electrophiles to form heterocycles that mimic the GABA pharmacophore but possess rigid conformations, improving receptor selectivity.
-
Imidazolidinones: Reaction with urea derivatives or isocyanates yields cyclic ureas.
-
Dihydropyrimidines: Reaction with aldehydes (Biginelli-like conditions) or amidines.
Case Study: In the synthesis of GABA uptake inhibitors, the 3,4-diamino scaffold allows for the construction of specific stereoisomers that selectively target GAT (GABA Transporter) proteins [1].
Beta-Peptide Synthesis
As a
-
Stability:
-peptides are resistant to proteolytic degradation by common peptidases. -
Folding: They adopt stable secondary structures (helices, sheets) distinct from natural
-peptides, useful for disrupting protein-protein interactions.
Application Logic Diagram
Figure 3: Downstream applications in medicinal chemistry.
Handling and Safety
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Argon/Nitrogen).
-
Storage: Keep at 2–8°C.
-
Safety Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
References
-
University of Turin. (2019). Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid. Retrieved March 1, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Diaminobutyric acid (Parent Compound).[2][3] Retrieved March 1, 2026, from [Link]
